
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a unique structure combining an azetidine ring with a fluorinated propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol typically involves the formation of the azetidine ring followed by the introduction of the fluorinated propanol group. One common method involves the reaction of 3,3-dimethylazetidine with a fluorinated epoxide under basic conditions to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the ring-opening of the epoxide and subsequent nucleophilic attack by the azetidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azetidine ring can provide rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid
- 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride
- 3-(3,3-Dimethylazetidin-1-yl)aniline
Uniqueness
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of both the azetidine ring and the fluorinated propanol group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H16FNO |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-(3,3-dimethylazetidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H16FNO/c1-8(2)5-10(6-8)4-7(11)3-9/h7,11H,3-6H2,1-2H3 |
InChI Key |
ZAIPOBJGFRULIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


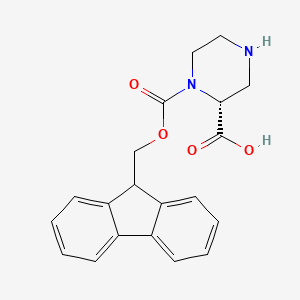

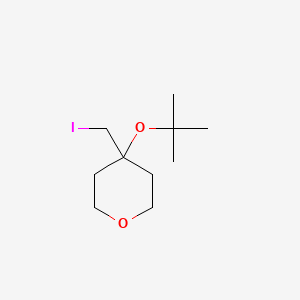
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
amine](/img/structure/B13309762.png)
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
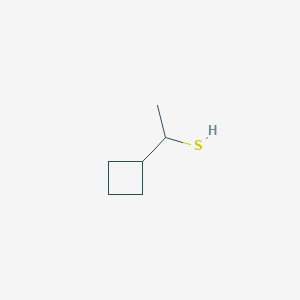
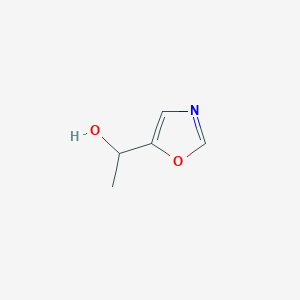
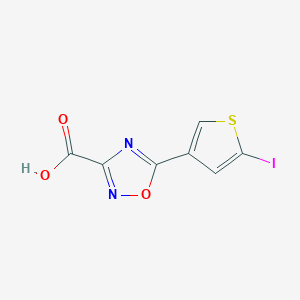
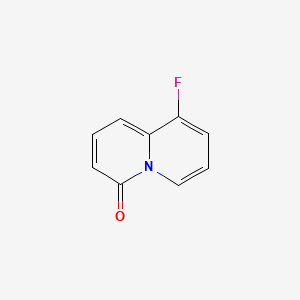
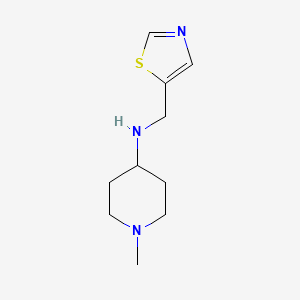
amine](/img/structure/B13309806.png)
